2-{2-ethoxy-6-iodo-4-[(E)-(2-phenylhydrazinylidene)methyl]phenoxy}-N-phenylacetamide
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Overview
Description
2-{2-ethoxy-6-iodo-4-[(E)-(2-phenylhydrazinylidene)methyl]phenoxy}-N-phenylacetamide is an organic compound with a complex structure that includes an ethoxy group, an iodine atom, a phenylhydrazinylidene moiety, and a phenoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{2-ethoxy-6-iodo-4-[(E)-(2-phenylhydrazinylidene)methyl]phenoxy}-N-phenylacetamide typically involves multiple steps:
Formation of the phenylhydrazinylidene intermediate: This step involves the reaction of phenylhydrazine with an appropriate aldehyde or ketone to form the hydrazone.
Etherification: The ethoxy group is introduced via an etherification reaction, typically using an ethylating agent such as ethyl iodide or ethyl bromide.
Amidation: The final step involves the formation of the amide bond by reacting the intermediate with an appropriate acylating agent, such as acetic anhydride or an acyl chloride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-{2-ethoxy-6-iodo-4-[(E)-(2-phenylhydrazinylidene)methyl]phenoxy}-N-phenylacetamide can undergo various types of chemical reactions:
Oxidation: The phenylhydrazinylidene moiety can be oxidized to form corresponding azo compounds.
Reduction: The iodine atom can be reduced to a hydrogen atom, or the hydrazone can be reduced to a hydrazine.
Substitution: The iodine atom can be substituted with other nucleophiles, such as thiols, amines, or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium thiolate, ammonia, or sodium alkoxide.
Major Products
Oxidation: Azo compounds.
Reduction: Deiodinated products or hydrazine derivatives.
Substitution: Compounds with substituted nucleophiles in place of the iodine atom.
Scientific Research Applications
2-{2-ethoxy-6-iodo-4-[(E)-(2-phenylhydrazinylidene)methyl]phenoxy}-N-phenylacetamide has several scientific research applications:
Medicinal Chemistry: It can be used as a precursor for the synthesis of potential pharmaceutical agents, particularly those targeting cancer or infectious diseases.
Organic Synthesis: The compound can serve as a building block for the synthesis of more complex organic molecules.
Materials Science: It may be used in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-{2-ethoxy-6-iodo-4-[(E)-(2-phenylhydrazinylidene)methyl]phenoxy}-N-phenylacetamide depends on its specific application:
Biological Activity: If used as a pharmaceutical agent, it may interact with specific molecular targets such as enzymes, receptors, or DNA, leading to inhibition or activation of biological pathways.
Chemical Reactivity: In organic synthesis, its reactivity is governed by the functional groups present, such as the phenylhydrazinylidene moiety, which can participate in various chemical transformations.
Comparison with Similar Compounds
Similar Compounds
2-{2-ethoxy-6-iodo-4-[(isopropylamino)methyl]phenoxy}-N-(2-phenylethyl)acetamide: This compound has a similar structure but with an isopropylamino group instead of the phenylhydrazinylidene moiety.
2-{2-ethoxy-6-iodo-4-[(methylamino)methyl]phenoxy}-N-phenylacetamide: This compound has a methylamino group instead of the phenylhydrazinylidene moiety.
Uniqueness
The uniqueness of 2-{2-ethoxy-6-iodo-4-[(E)-(2-phenylhydrazinylidene)methyl]phenoxy}-N-phenylacetamide lies in its phenylhydrazinylidene moiety, which imparts specific chemical reactivity and potential biological activity that may not be present in similar compounds with different substituents.
Properties
Molecular Formula |
C23H22IN3O3 |
---|---|
Molecular Weight |
515.3 g/mol |
IUPAC Name |
2-[2-ethoxy-6-iodo-4-[(E)-(phenylhydrazinylidene)methyl]phenoxy]-N-phenylacetamide |
InChI |
InChI=1S/C23H22IN3O3/c1-2-29-21-14-17(15-25-27-19-11-7-4-8-12-19)13-20(24)23(21)30-16-22(28)26-18-9-5-3-6-10-18/h3-15,27H,2,16H2,1H3,(H,26,28)/b25-15+ |
InChI Key |
VFRRXBNUPIGUFL-MFKUBSTISA-N |
Isomeric SMILES |
CCOC1=C(C(=CC(=C1)/C=N/NC2=CC=CC=C2)I)OCC(=O)NC3=CC=CC=C3 |
Canonical SMILES |
CCOC1=C(C(=CC(=C1)C=NNC2=CC=CC=C2)I)OCC(=O)NC3=CC=CC=C3 |
Origin of Product |
United States |
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